molecular formula C16H27NO5 B8292452 di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B8292452
M. Wt: 313.39 g/mol
InChI Key: AWCGTOUIIXQFFE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate: is a synthetic organic compound that belongs to the class of tert-butyl esters. It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis. This compound is of interest due to its stability and reactivity, making it useful in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of 4,4-dimethylpyroglutamic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate has several scientific research applications:

Mechanism of Action

The mechanism of action of di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate involves the selective protection and deprotection of amino groups. The tert-butoxycarbonyl group is introduced to the amino group under basic conditions, forming a stable carbamate linkage. This protects the amino group from unwanted reactions during subsequent synthetic steps. The deprotection is achieved under acidic conditions, where the tert-butoxycarbonyl group is cleaved, regenerating the free amino group .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate is unique due to its specific structure, which includes the 4,4-dimethylpyroglutamate moiety. This structural feature imparts distinct reactivity and stability, making it particularly useful in specialized synthetic applications.

Properties

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

ditert-butyl (2S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C16H27NO5/c1-14(2,3)21-11(18)10-9-16(7,8)12(19)17(10)13(20)22-15(4,5)6/h10H,9H2,1-8H3/t10-/m0/s1

InChI Key

AWCGTOUIIXQFFE-JTQLQIEISA-N

Isomeric SMILES

CC1(C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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